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An In-depth Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(6-Bromohexyloxy)tetrahydro-
2H-pyran, a bifunctional chemical intermediate critical to advanced organic synthesis.
Designed for researchers, medicinal chemists, and professionals in drug development, this
document delves into the compound's core chemical properties, strategic applications, and the
scientific rationale behind its use, particularly focusing on its dual role as a protected alcohol
and a reactive alkyl halide.

Introduction: A Molecule of Strategic Duality

2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a colorless to light yellow
liquid that serves as a versatile building block in multi-step organic synthesis.[1] Its structure is
deceptively simple, yet it embodies a powerful strategic advantage: the orthogonal reactivity of
its two key functional groups. On one end, a primary alkyl bromide provides a robust
electrophilic site for nucleophilic substitution and organometallic transformations. On the other,
a hydroxyl group is masked as a tetrahydropyranyl (THP) ether, a protecting group renowned
for its stability under a wide range of non-acidic conditions.[2][3]

This duality allows for the sequential introduction of different molecular fragments, making it an
invaluable tool for constructing complex architectures. Its applications range from the synthesis
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of bioactive natural products to its emerging role as a linker in Proteolysis Targeting Chimeras

(PROTACS), a cutting-edge modality in drug discovery.[1][4] This guide will explore the

physicochemical properties, synthetic utility, and practical considerations for employing this

reagent effectively in a research and development setting.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and safety properties is the foundation of its

effective and safe use in the laboratory. The key properties of 2-(6-

Bromohexyloxy)tetrahydro-2H-pyran are summarized below.

ble 1: Physicachemical .

Property Value Source(s)
CAS Number 53963-10-3 [1]
Molecular Formula C11H21BrO2 [5]
Molecular Weight 265.19 g/mol [5]
Appearance Colorless liquid [6]
Boiling Point 125 °C at 0.1 mmHg [1]
Density 1.209 g/mL at 25 °C [1]

Refractive Index (n20/D)

1.478

[1]

Flash Point

110 °C (230 °F) - closed cup

Solubility

Very slightly soluble in water
(0.53 g/L at 25°C)

[5]

Storage Temperature

2-8°C is recommended for

long-term stability

Safety and Handling Synopsis

As with any halogenated organic compound, appropriate safety measures are imperative.
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» Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles
(eyeshields), and a lab coat is mandatory. Work should be conducted in a well-ventilated
fume hood.[7]

e Hazards: The compound is a combustible liquid. While comprehensive toxicity data is not
readily available, it should be handled as a potential skin and eye irritant.[7][8] Avoid
inhalation of vapors and direct contact with skin and eyes.[7]

» First Aid: In case of skin contact, wash immediately with soap and water. For eye contact,
rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of
ingestion, rinse mouth and seek immediate medical attention.[7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The
product may be supplied with potassium carbonate as a stabilizer.

The Tetrahydropyranyl (THP) Ether: A Cornerstone
of Protecting Group Strategy

The THP ether is one of the most common and reliable protecting groups for alcohols, valued
for its ease of installation, robust stability, and straightforward removal under specific
conditions.[3][9]

Mechanism of Protection

The THP group is introduced by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-
pyran (DHP).[9] The causality behind this choice is the formation of a resonance-stabilized
oxocarbenium ion intermediate upon protonation of the DHP alkene. This intermediate is highly
electrophilic at the C2 position, facilitating attack by the comparatively weak nucleophile, the
alcohol (6-bromohexanol in this case).

The choice of acid catalyst is critical and is dictated by the sensitivity of the substrate.

o Strong Acids (e.g., p-Toluenesulfonic acid, TsOH): Highly efficient but can damage acid-
sensitive functional groups elsewhere in the molecule.[10]

e Milder Acids (e.g., Pyridinium p-toluenesulfonate, PPTS): Often the preferred choice for
complex molecules. PPTS provides a lower, more controlled concentration of protons,
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minimizing side reactions.[3]
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Caption: Workflow for THP ether formation.

Stability Profile

The resulting THP ether is technically an acetal. This structure confers significant stability
towards a wide array of reaction conditions, which is the primary reason for its utility:[2]

Strongly basic conditions (e.g., hydroxides, alkoxides)

Organometallic reagents (e.g., Grignard reagents, organolithiums)

Nucleophiles and Hydride reducing agents (e.g., LiAlH4, NaBHa4)

Oxidizing and Alkylating reagents

This robust stability allows chemists to perform extensive modifications on other parts of the
molecule—such as the alkyl bromide terminus—uwithout affecting the protected hydroxyl group.
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Mechanism of Deprotection (Cleavage)

The THP group is readily removed by acid-catalyzed hydrolysis, regenerating the parent
alcohol.[6] The reaction is mechanistically the reverse of the protection step and is typically
performed in an aqueous protic solvent system.

Common deprotection conditions include:

e Acetic acid in a mixture of tetrahydrofuran (THF) and water.[3]

e p-Toluenesulfonic acid (p-TsOH) in water or an alcohol like ethanol.[6]

e Pyridinium p-toluenesulfonate (PPTS) in ethanol, a milder option for sensitive substrates.[3]

The choice of solvent is strategic. Using an alcohol like methanol or ethanol results in
transacetalization, yielding the parent alcohol and 2-alkoxytetrahydropyran, which can be
easier to remove during workup than the alternative byproduct, 5-hydroxypentanal, formed in
agueous systems.[3][11]
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Caption: Workflow for acidic deprotection of a THP ether.
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The Bromohexyl Chain: The Reactive Arm

The primary alkyl bromide functional group is a workhorse in organic synthesis, serving as a
potent electrophile for constructing new carbon-carbon and carbon-heteroatom bonds. Its
reactivity is predominantly governed by the Sn2 mechanism, favoring strong, unhindered
nucleophiles.

This reactive handle enables a multitude of synthetic transformations:

» Formation of Grignard Reagents: Reaction with magnesium metal in an etheral solvent (like
THF) yields the corresponding Grignard reagent, (6-(tetrahydro-2H-pyran-2-
yloxy)hexyl)magnesium bromide.[12] This transforms the electrophilic carbon into a potent
nucleophile, ready to react with aldehydes, ketones, esters, and other electrophiles.

» Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, including azides
(to form alkyl azides), cyanides (for chain extension), and phosphines (a key step in
synthesizing Wittig reagents).

o Williamson Ether Synthesis: Reaction with an alkoxide or phenoxide provides a
straightforward route to complex ethers.

The stability of the THP ether at the other end of the molecule is crucial during these
transformations, which often involve strongly basic or nucleophilic conditions that would
otherwise deprotonate or react with a free alcohol.

Synthesis Protocol and Spectroscopic
Characterization

Experimental Protocol: Synthesis of 2-(6-
Bromohexyloxy)tetrahydro-2H-pyran

This protocol is a representative procedure based on established methods for THP ether

formation.[1][10]

» Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 6-bromohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the
solution to 0 °C in an ice bath.
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Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the solution.

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 eq).
Rationale: PPTS is chosen for its mild acidity, preventing potential side reactions with the
alkyl bromide.

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor
the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is
consumed (typically 2-4 hours).

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate
(NaHCO:s). Transfer the mixture to a separatory funnel and extract the aqueous layer with
DCM (3x).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate (Na2SOa). Filter the drying agent and concentrate the solvent under reduced
pressure. The resulting crude oil is typically purified by flash column chromatography on
silica gel to yield the pure product.

Spectroscopic Data: A Self-Validating System

While raw spectra are not provided, the expected spectroscopic signatures serve as a crucial
tool for identity and purity confirmation.

« 'H NMR (CDCls):

o ~4.6 ppm: A characteristic multiplet for the acetal proton (O-CH-O). Its diastereotopic
nature (due to the new stereocenter) can lead to complex splitting.

o ~3.8-3.9 ppm & ~3.4-3.5 ppm: Two sets of multiplets corresponding to the diastereotopic
protons of the -O-CHz- group on the pyran ring adjacent to the oxygen.

o ~3.7 ppm & ~3.4 ppm: Triplets corresponding to the two -CH2-O- groups of the hexyl
chain.

o ~3.4 ppm: A distinct triplet for the -CH2-Br protons, typically shifted downfield due to the
electron-withdrawing effect of bromine.
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o ~1.3-1.9 ppm: A complex series of multiplets for the remaining aliphatic protons of the
hexyl chain and the pyran ring.

« 13C NMR (CDCls):
o ~98-100 ppm: The key signal for the acetal carbon (O-CH-O).
o ~67 ppm & ~62 ppm: Signals for the two carbons of the pyran ring bonded to oxygen.
o ~33-34 ppm: The signal for the carbon bearing the bromine (-CHz-Br).
o ~20-30 ppm: A cluster of signals for the remaining methylene carbons in the structure.
e IR (neat):
o ~2940-2860 cm~1: Strong C-H stretching vibrations for the aliphatic groups.

o ~1120-1030 cm~*: A series of strong C-O stretching bands, characteristic of the
acetal/ether functionalities.

o Absence of a broad peak at ~3300 cm~: Confirms the complete conversion of the starting
alcohol's -OH group.

Applications in Research and Drug Development

The utility of 2-(6-bromohexyloxy)tetrahydro-2H-pyran is demonstrated by its application as
a key intermediate in synthesizing high-value molecules.

o Synthesis of Bioactive Lipids: It is used as an intermediate in the synthesis of (4E, 112)-
Sphingadienine-C18-1-phosphate, a sphingoid base from sea cucumbers that may possess
cytotoxic activity against human colon cancer cells.[1]

e PROTAC Linkers: The compound is explicitly marketed as a PROTAC linker.[4] In PROTAC
synthesis, the bromohexyl chain can be used to connect to a ligand for a target protein or an
E3 ligase, while the protected alcohol can be deprotected and subsequently functionalized to
complete the linker assembly.
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o General Synthetic Building Block: It serves as a reactant for creating other useful
intermediates, such as diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate (for Horner-
Wadsworth-Emmons reactions) and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol.[1]

Conclusion

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is more than a simple chemical reagent; it is a
strategic tool that enables complex synthetic sequences through the orthogonal reactivity of its
alkyl bromide and THP-protected alcohol moieties. Its robust stability profile, coupled with
predictable and high-yielding protection/deprotection chemistry, makes it an indispensable
component in the synthetic chemist's toolbox. From fundamental organic synthesis to the
forefront of pharmaceutical innovation with PROTACS, its utility continues to expand,
underscoring the power of strategic functional group manipulation in modern molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/11822378
https://pubchem.ncbi.nlm.nih.gov/compound/11822378
https://www.benchchem.com/product/b104259#2-6-bromohexyloxy-tetrahydro-2h-pyran-chemical-properties
https://www.benchchem.com/product/b104259#2-6-bromohexyloxy-tetrahydro-2h-pyran-chemical-properties
https://www.benchchem.com/product/b104259#2-6-bromohexyloxy-tetrahydro-2h-pyran-chemical-properties
https://www.benchchem.com/product/b104259#2-6-bromohexyloxy-tetrahydro-2h-pyran-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104259?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

